molecular formula C21H27NO6 B11149623 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine

Cat. No.: B11149623
M. Wt: 389.4 g/mol
InChI Key: ZKSKWALACRWCGI-KRWDZBQOSA-N
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Description

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen core with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by modification with a cationic carboxylic acid, such as 3-carboxypropyltrimethylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-5-6-14-10-20(24)28-18-11-15(7-8-16(14)18)27-12-19(23)22-17(21(25)26)9-13(2)3/h7-8,10-11,13,17H,4-6,9,12H2,1-3H3,(H,22,23)(H,25,26)/t17-/m0/s1

InChI Key

ZKSKWALACRWCGI-KRWDZBQOSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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